molecular formula C9H12N2OS B7760417 CID 1480190

CID 1480190

Cat. No. B7760417
M. Wt: 196.27 g/mol
InChI Key: UCIOWMDHSRPCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 1480190 is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . Its IUPAC name is 2-methylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one .


Molecular Structure Analysis

The structure of CID 1480190 includes a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a ring of nitrogen and two carbons . It also contains a methylthio group attached to the quinazolinone core .

properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIOWMDHSRPCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 1480190

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